1-(2-Methylnaphthyl) trifluoromethyl ketone
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Overview
Description
1-(2-Methylnaphthyl) trifluoromethyl ketone is a chemical compound with the molecular formula C13H9F3O . It belongs to the class of trifluoromethyl ketones, which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons. This compound is known for its unique properties, making it a versatile material in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Methylnaphthyl) trifluoromethyl ketone typically involves the reaction of a compound with a general formula (II) and trifluoroacetic anhydride as starting materials, using a pyridine compound as a catalyst . The reaction conditions are optimized to reduce the types of reaction byproducts, thus improving the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of trifluoromethyl ketones, including this compound, involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylnaphthyl) trifluoromethyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Methylnaphthyl) trifluoromethyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylnaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a histone deacetylase inhibitor, exhibiting class-dependent mechanisms of action . The compound displays a fast-on–fast-off mechanism against class-IIa histone deacetylases, but slow-binding mechanisms against class-I and class-IIb enzymes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(2-Methylnaphthyl) trifluoromethyl ketone include:
- 2,2,2-Trifluoro-1-(2-methyl-naphthalen-1-yl)-ethanone
- 2-Methyl-1-trifluoroacetylnaphthalene
Uniqueness
This compound is unique due to its specific trifluoromethyl group attached to the naphthyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSLYJRHLULLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564272 |
Source
|
Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131831-98-6 |
Source
|
Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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